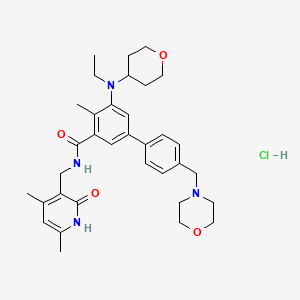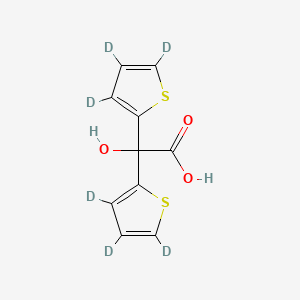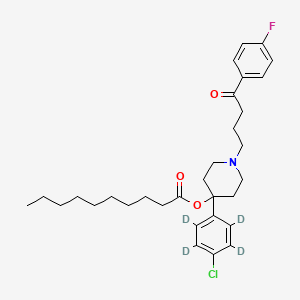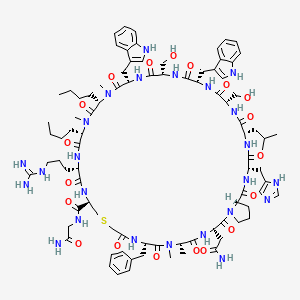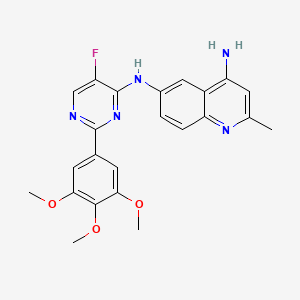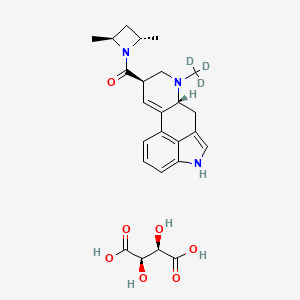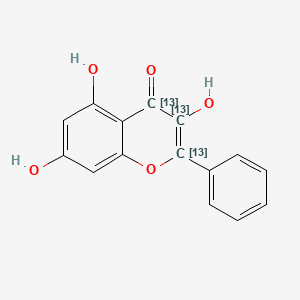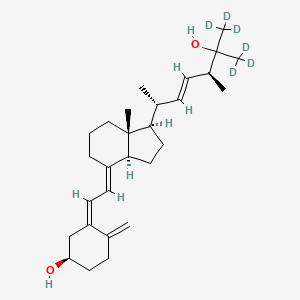
Vinmegallate-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vinmegallate-d9 is a deuterated form of Vinmegallate, a compound used in various scientific research applications. The molecular formula of this compound is C30H23D9N2O5, and it has a molecular weight of 509.64 g/mol. This compound is particularly valuable in research due to its labeled isotopic form, which allows for detailed studies in metabolic research, environmental analysis, and clinical diagnostics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vinmegallate-d9 involves the incorporation of deuterium atoms into the Vinmegallate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques that ensure high purity and yield. This often involves the use of specialized reactors and purification systems to isolate the deuterated compound from any non-deuterated by-products.
化学反応の分析
Types of Reactions
Vinmegallate-d9 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols.
科学的研究の応用
Vinmegallate-d9 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Medicine: Investigated for its potential as an anticancer agent and medicinal adjuvant.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Vinmegallate-d9 involves its interaction with specific molecular targets and pathways. As an anticancer agent, it is believed to interfere with cellular processes that promote tumor growth and proliferation. The deuterium atoms in this compound may also enhance its stability and efficacy by altering its metabolic profile.
類似化合物との比較
Vinmegallate-d9 is unique compared to other similar compounds due to its deuterated form. Similar compounds include:
Vinmegallate: The non-deuterated form, which has similar applications but lacks the isotopic labeling.
Deuterated analogs of other anticancer agents: These compounds also incorporate deuterium atoms to enhance their properties.
This compound stands out due to its specific isotopic labeling, which provides advantages in research applications, particularly in studies involving metabolic pathways and reaction mechanisms.
特性
分子式 |
C30H32N2O5 |
|---|---|
分子量 |
509.6 g/mol |
IUPAC名 |
[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),12,16-hexaen-17-yl]methyl 3,4,5-tris(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C30H32N2O5/c1-5-30-12-8-13-31-14-11-22-21-9-6-7-10-23(21)32(26(22)28(30)31)20(17-30)18-37-29(33)19-15-24(34-2)27(36-4)25(16-19)35-3/h6-10,13,15-17,28H,5,11-12,14,18H2,1-4H3/t28-,30+/m1/s1/i2D3,3D3,4D3 |
InChIキー |
SWQGMSKLVDNQQP-KFVPIKNHSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)OCC2=C[C@@]3(CC=CN4[C@@H]3C5=C(CC4)C6=CC=CC=C6N25)CC |
正規SMILES |
CCC12CC=CN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)COC(=O)C6=CC(=C(C(=C6)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


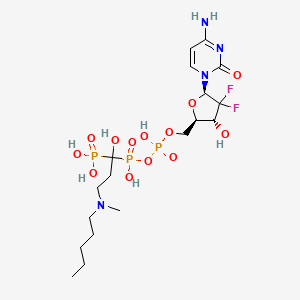
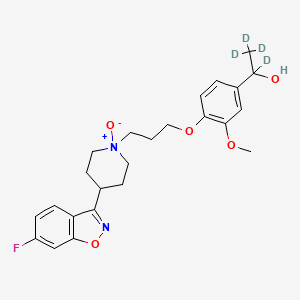
![(6E)-4-[1-[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexen-1-yl]-2,3,4,5,6-pentahydroxyhexyl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B12414967.png)
